molecular formula C14H14OP+ B3177932 Di-o-tolylphosphine oxide CAS No. 30309-80-9

Di-o-tolylphosphine oxide

Cat. No.: B3177932
CAS No.: 30309-80-9
M. Wt: 229.23 g/mol
InChI Key: PSUGZNIRWGKEPG-UHFFFAOYSA-N
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Description

Di-o-tolylphosphine oxide (CAS Number: 30309-80-9) is a chemical compound with the linear formula C14H15OP . It falls under the category of organophosphorus compounds. The IUPAC name for this compound is bis(2-methylphenyl)phosphine oxide . It exists as a solid and is typically stored under inert atmospheres at temperatures between 2°C and 8°C .

Scientific Research Applications

Synthesis and Biological Effects

  • Di-o-tolylphosphine oxide derivatives have been synthesized and characterized for various applications. For instance, a study by Fagadar-Cosma et al. (2006) explored the synthesis of phosphorin-2-oxide ring compounds using dichloro-p-tolylphosphine. These compounds were evaluated for their biological effects on wheat, particularly focusing on leaf chlorophyll content and general plant development (Fagadar-Cosma, Laichici, Fagadar-Cosma, & Vlascici, 2006).

Catalysis in Organic Chemistry

  • This compound has been used as a ligand in palladium-catalyzed Suzuki cross-coupling reactions. Joshaghani et al. (2007) demonstrated that tolylphosphines significantly enhanced conversions and turnovers in various Suzuki coupling reactions, indicating their importance in catalysis (Joshaghani, Faramarzi, Rafiee, Daryanavard, Xiao, & Baillie, 2007).

Chemical Reactions and Stability

  • The reactivity of this compound in various chemical environments has been a subject of research. Allen and Tebby (1967) investigated its reaction with phenylacetylene and water, leading to the formation of specific phosphine oxide compounds. This study provides insights into the chemical pathways and potential applications of these reactions (Allen & Tebby, 1967).

Synthesis of Unsymmetrical Tertiary Phosphine Oxides

  • Research by Nishiyama et al. (2017) introduced a method for synthesizing unsymmetrical tertiary phosphine oxides. This method involves treating phosphonodithioic acid S,S-di(p-tolyl) esters with Grignard reagents, enhancing the availability of a range of organophosphorus compounds (Nishiyama, Hazama, Yoshida, & Hosoya, 2017).

Nanoparticle Research

  • Kim et al. (2005) developed a phosphine oxide polymer that facilitated the transfer of various nanoparticles from organic solvents to water. This research underscores the potential of this compound in nanotechnology and materials science (Kim, Kim, Tracy, Jasanoff, & Bawendi, 2005).

Properties

IUPAC Name

bis(2-methylphenyl)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUGZNIRWGKEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[P+](=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OP+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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